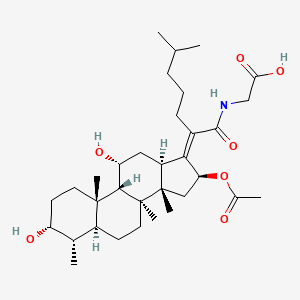
24,25-Dihydroglycofusidic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
24,25-Dihydroglycofusidic acid is a synthetic derivative of fusidic acid, a natural tetracyclic triterpene isolated from fungi. Fusidic acid and its derivatives, including this compound, are known for their wide range of pharmacological activities, including antibacterial, antimalarial, antituberculosis, anticancer, and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 24,25-Dihydroglycofusidic acid typically involves the hydrogenation of fusidic acid. This process includes the saturation of the delta-24 (25) double bond of fusidic acid, resulting in the hydrogenated derivative . The reaction conditions often involve the use of hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial hydrogenation reactors and stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions: 24,25-Dihydroglycofusidic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further hydrogenate the compound, altering its pharmacological properties.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups, potentially modifying its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various derivatives with altered functional groups.
科学的研究の応用
24,25-Dihydroglycofusidic acid has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other fusidic acid derivatives with potential pharmacological activities.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its antibacterial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
作用機序
The mechanism of action of 24,25-Dihydroglycofusidic acid involves its interaction with specific molecular targets and pathways. It is known to bind to elongation factor G (EF-G), inhibiting protein synthesis in bacteria . This inhibition disrupts bacterial growth and replication, making it an effective antibacterial agent. Additionally, the compound’s anti-inflammatory properties are attributed to its ability to modulate specific signaling pathways within cells .
類似化合物との比較
Fusidic Acid: The parent compound, known for its antibacterial properties.
24,25-Dihydroxy Fusidic Acid: Another derivative with similar pharmacological activities.
1,25-Dihydroxyvitamin D3: A related compound with distinct biological functions, primarily involved in calcium homeostasis.
Uniqueness: 24,25-Dihydroglycofusidic acid is unique due to its specific structural modifications, which enhance its pharmacological properties compared to fusidic acid. Its hydrogenated form
特性
CAS番号 |
53163-88-5 |
|---|---|
分子式 |
C33H53NO7 |
分子量 |
575.8 g/mol |
IUPAC名 |
2-[[(2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylheptanoyl]amino]acetic acid |
InChI |
InChI=1S/C33H53NO7/c1-18(2)9-8-10-21(30(40)34-17-27(38)39)28-23-15-25(37)29-31(5)13-12-24(36)19(3)22(31)11-14-32(29,6)33(23,7)16-26(28)41-20(4)35/h18-19,22-26,29,36-37H,8-17H2,1-7H3,(H,34,40)(H,38,39)/b28-21-/t19-,22-,23-,24+,25+,26-,29-,31-,32-,33-/m0/s1 |
InChIキー |
RDDQYPXUIDIYTL-AREPUUQJSA-N |
異性体SMILES |
C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCCC(C)C)\C(=O)NCC(=O)O)OC(=O)C)C)O)C |
正規SMILES |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCCC(C)C)C(=O)NCC(=O)O)OC(=O)C)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


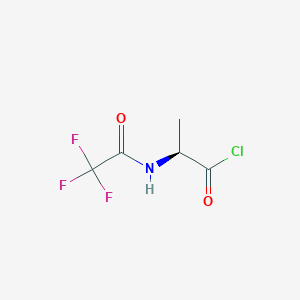


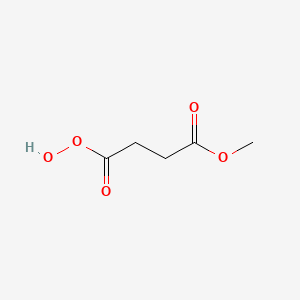
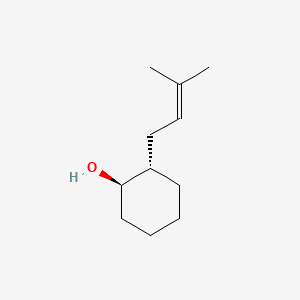

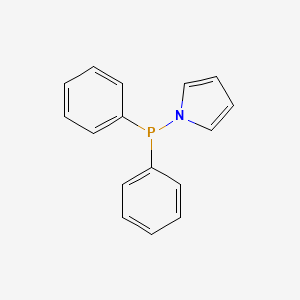
![2-[(4-Chlorophenyl)sulfanyl]-4-methoxybenzoic acid](/img/structure/B14637944.png)
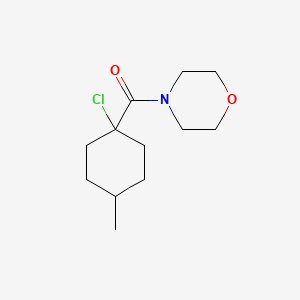
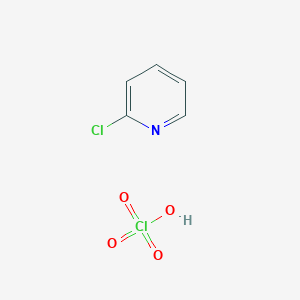

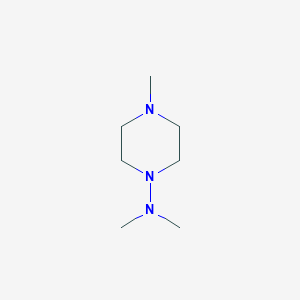
methanethione](/img/structure/B14637979.png)

